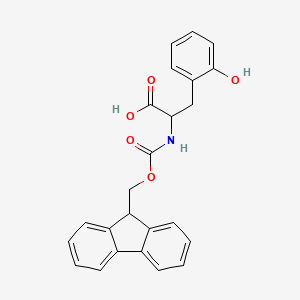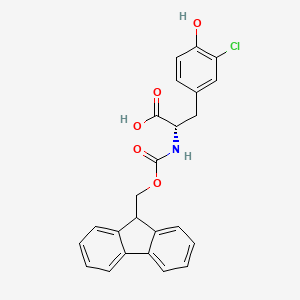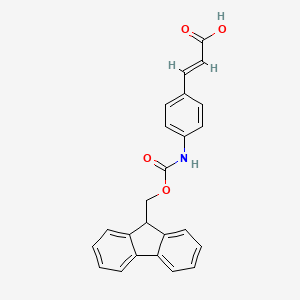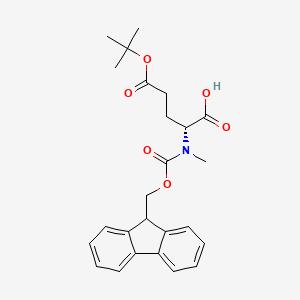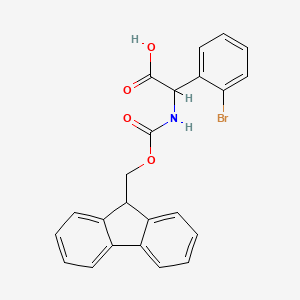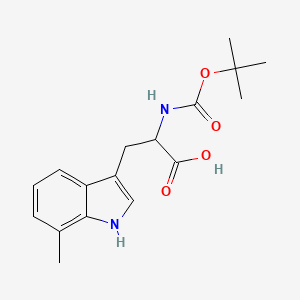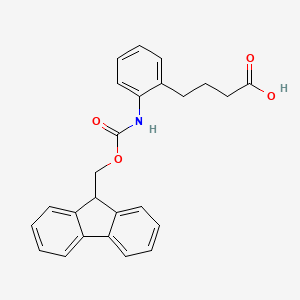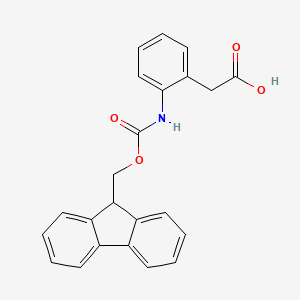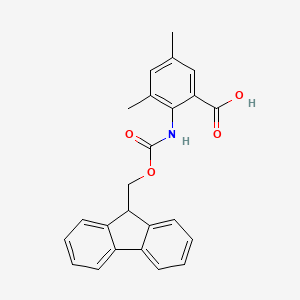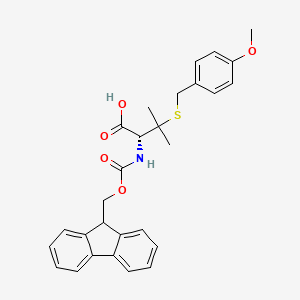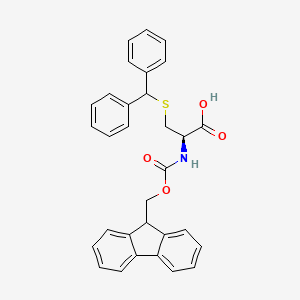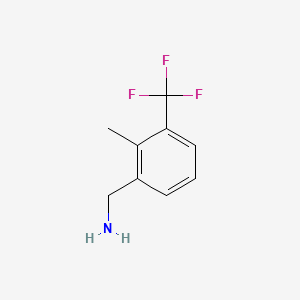
(2-Méthyl-3-(trifluorométhyl)phényl)méthanamine
Vue d'ensemble
Description
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a trifluoromethyl group (-CF₃) attached to a benzene ring, which is further substituted with a methyl group and an amine group
Applications De Recherche Scientifique
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It can be used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine typically involves the introduction of the trifluoromethyl group to a suitable aromatic precursor. One common method is the radical trifluoromethylation of aromatic compounds. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .
Another approach involves the nucleophilic substitution of a halogenated aromatic compound with a trifluoromethylating agent. For example, 2-methyl-3-bromobenzylamine can be reacted with a trifluoromethylating agent like trifluoromethyltrimethylsilane (CF₃SiMe₃) under appropriate conditions .
Industrial Production Methods
Industrial production of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Mécanisme D'action
The mechanism of action of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-3-(trifluoromethyl)phenyl)amine: Similar structure but lacks the methanamine group.
(2-Methyl-3-(trifluoromethyl)phenyl)methanol: Contains a hydroxyl group instead of an amine group.
(2-Methyl-3-(trifluoromethyl)phenyl)acetic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both the trifluoromethyl group and the methanamine group, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methanamine group provides a site for further functionalization and potential biological activity .
Propriétés
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYVXJSOJCMWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


